

# RL71 Demonstrates Potent Anti-Tumor Activity in Preclinical Xenograft Models

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## Compound of Interest

Compound Name: RL71

Cat. No.: B1679409

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While direct comparative data in patient-derived xenografts (PDXs) remains to be published, preclinical studies utilizing cell line-derived xenograft models have shown the promising anti-tumor effects of **RL71**, a novel small-molecule curcumin analog, in triple-negative breast cancer (TNBC) and colorectal cancer. These studies highlight its potential as a new therapeutic agent. **RL71** exerts its anti-cancer effects by targeting the sarco/endoplasmic reticulum calcium-ATPase 2 (SERCA2), leading to a cascade of cellular events that culminate in cancer cell death.

**RL71**'s mechanism of action involves the inhibition of SERCA2, which disrupts calcium homeostasis within cancer cells. This inhibition leads to an increase in cytosolic calcium levels, triggering endoplasmic reticulum (ER) stress and subsequent apoptosis. Furthermore, the elevated intracellular calcium activates the CaMKK-AMPK-mTOR signaling pathway, inducing excessive autophagic cell death, which is a primary contributor to **RL71**'s cytotoxic effects on cancer cells.<sup>[1][2]</sup>

## Performance in Triple-Negative Breast Cancer (TNBC) Xenografts

In a xenograft model of triple-negative breast cancer, treatment with a nanoformulation of **RL71** (SMA-**RL71**) at a dose of 10 mg/kg, administered intravenously twice a week for two weeks, resulted in significant suppression of tumor growth compared to untreated controls. The tumors from the treated mice also exhibited decreased angiogenesis and an increase in apoptosis.

Table 1: Efficacy of **RL71** in a Triple-Negative Breast Cancer Xenograft Model

| Treatment Group | Dosage and Administration              | Tumor Growth Inhibition | Key Findings                                |
|-----------------|--|-------------------------|---|
| SMA-RL71        | 10 mg/kg, IV, twice weekly for 2 weeks | Significant suppression | Decreased angiogenesis, increased apoptosis |
| Control         | Untreated                              | -                       | -   |

Note: Data is derived from a study using a cell line-derived xenograft model, as specific patient-derived xenograft data for **RL71** is not yet publicly available.

## Performance in Colorectal Cancer Xenografts

**RL71** has also demonstrated potent cytotoxicity towards human colon cancer cells, with an IC50 of 0.8  $\mu$ M in SW480 cells. In a xenograft model using these cells, **RL71** inhibited tumor growth in a dose-dependent manner. The anti-tumor effect is attributed to the inhibition of SERCA2 activity, leading to ER stress-associated apoptosis and G2/M cell cycle arrest.[3]

Table 2: In Vivo Efficacy of **RL71** in a Colorectal Cancer Xenograft Model

| Treatment Group | Dosage and Administration | Outcome                                     |
|-----------------|---------------------------|---|
| RL71            | Dose-dependent            | Inhibition of xenotransplanted tumor growth |
| Control         | Untreated                 | -   |

Note: This data is from a cell line-derived xenograft model. Direct comparative studies of **RL71** with standard-of-care chemotherapy, such as oxaliplatin, in colorectal cancer PDX models are not yet available.

## Comparison with Standard of Care

Direct, head-to-head comparative studies of **RL71** with standard-of-care chemotherapies like doxorubicin for TNBC or oxaliplatin for colorectal cancer in PDX models have not been identified in publicly available literature. The following tables present data from separate studies on the efficacy of these standard treatments in similar xenograft models to provide an indirect basis for comparison.

Table 3: Efficacy of Doxorubicin in a Triple-Negative Breast Cancer PDX Model

| Treatment Group | Dosage and Administration | Tumor Growth Inhibition                               |
|-----------------|---------------------------|---|
| Doxorubicin     | Not specified             | Minimal to partial response (2-52% growth inhibition) |
| Control         | Untreated                 | -   |

Table 4: Efficacy of Oxaliplatin in a Colorectal Cancer Xenograft Model

| Treatment Group | Dosage and Administration  | Outcome                              |
|-----------------|----------------------------|--------------------------------------|
| Oxaliplatin     | 6.7 mg/kg, IV, once weekly | Significant decrease in tumor growth |
| Control         | Saline                     | -                                    |

## Experimental Protocols

### Patient-Derived Xenograft (PDX) Model Generation (General Protocol)

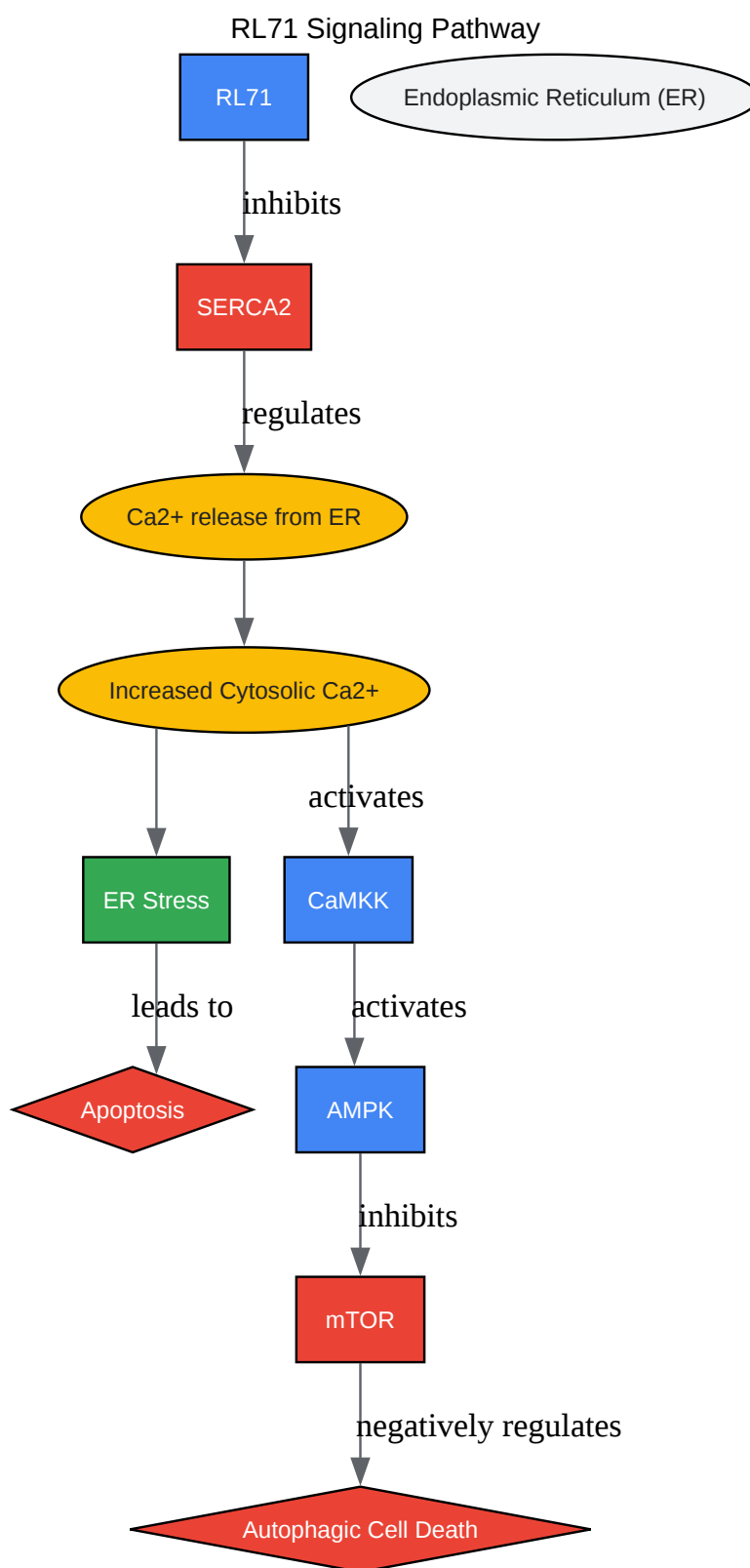
- Fresh tumor tissue is obtained from a consenting patient.
- The tissue is mechanically and/or enzymatically dissociated.
- The resulting cell suspension or tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).

- Tumor growth is monitored, and once tumors reach a specified size, the mice are randomized into treatment and control groups.

#### **RL71** Treatment in Xenograft Models

- **Animal Model:** Immunocompromised mice bearing triple-negative breast cancer or colorectal cancer xenografts.
- **Drug Formulation:** For the TNBC model, **RL71** was encapsulated in styrene maleic acid (SMA) micelles. For the colorectal cancer model, **RL71** was administered directly.
- **Administration:** In the TNBC study, SMA-**RL71** was administered intravenously. In the colorectal cancer study, **RL71** was administered intraperitoneally.
- **Dosing Schedule:** Dosing varied between studies, for example, 10 mg/kg twice weekly for the TNBC model.
- **Endpoint Analysis:** Tumor volume was measured regularly. At the end of the study, tumors were excised for histological and molecular analysis, including markers for apoptosis and angiogenesis.

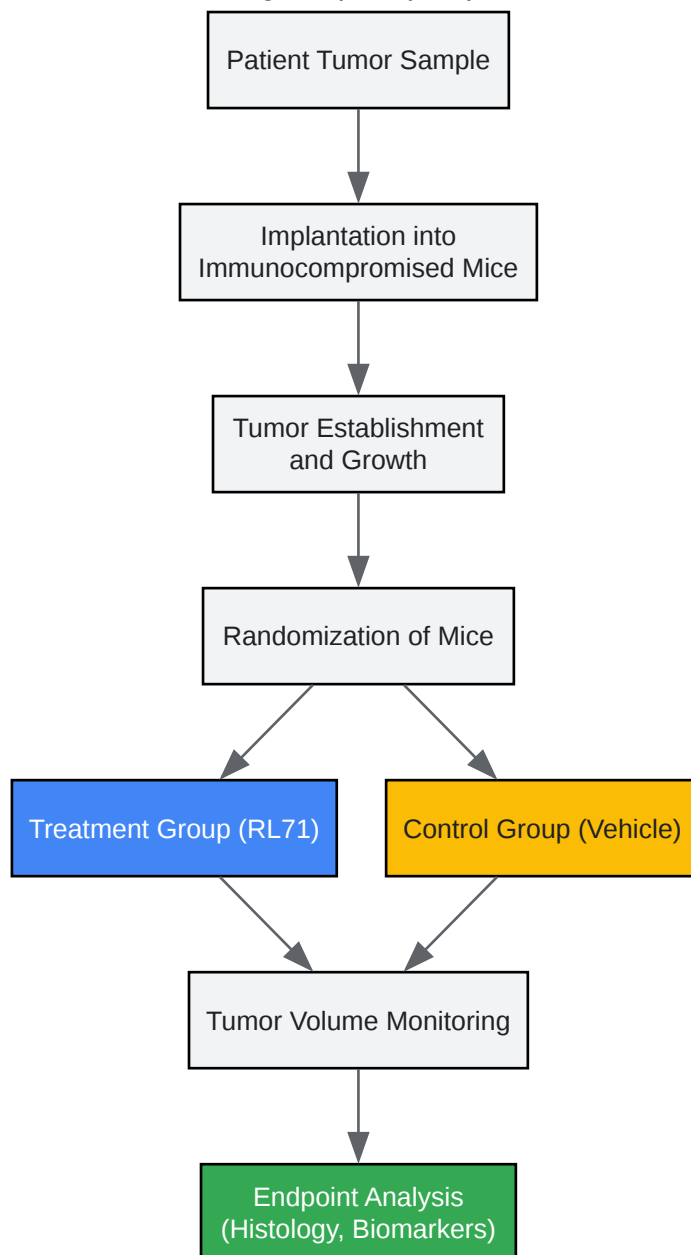
## Visualizing the Science



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Caption: **RL71** inhibits SERCA2, leading to apoptosis and autophagy.

## Patient-Derived Xenograft (PDX) Experimental Workflow



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Caption: Workflow for assessing anti-tumor efficacy in PDX models.

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## References

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